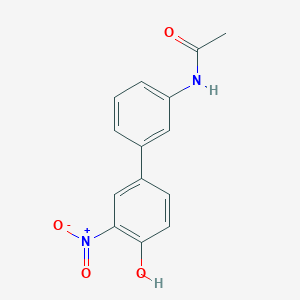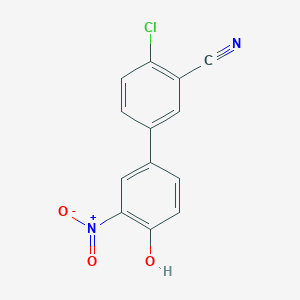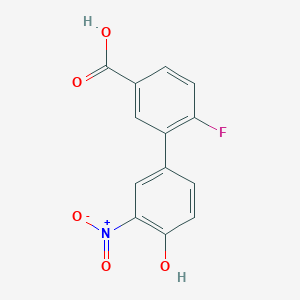
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% (4-FCP-2NP) is a synthetic compound with a wide range of scientific applications. It is a versatile reagent used in organic synthesis and has been studied for its potential therapeutic effects in various diseases.
Aplicaciones Científicas De Investigación
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been studied for its potential therapeutic effects in various diseases. It has been used in the synthesis of a variety of drugs, including anti-cancer agents and anticonvulsants. It has also been used in the synthesis of fluorescent dyes and photolabile protecting groups. In addition, 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been used in the synthesis of polymers, and as a reagent for the synthesis of a variety of organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is thought to act as a substrate for cytochrome P450 enzymes and as a proton donor in the presence of a base. It is also thought to act as an oxidant and to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been studied for its potential therapeutic effects in various diseases. In vitro studies have shown that it has anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been shown to inhibit the growth of certain cancer cell lines. In addition, 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is a versatile reagent with a wide range of applications in organic synthesis. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. For example, the compound is unstable in the presence of light and air and can be easily oxidized. In addition, it is toxic and should be handled with care.
Direcciones Futuras
The potential therapeutic effects of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% are still being explored. Further research is needed to better understand its mechanism of action and to develop more effective therapeutic strategies. In addition, further research is needed to explore the potential of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% as a substrate for drug metabolism and as a reagent for the synthesis of a variety of organic compounds. Finally, further research is needed to explore the potential of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% as a fluorescent dye and photolabile protecting group.
Métodos De Síntesis
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is synthesized by reacting 4-chloro-3-fluorophenol with 2-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetic acid or ethyl acetate. The reaction is carried out at a temperature of approximately 70°C and a pressure of 10-20 bar. The resulting product is a yellowish-brown liquid which is then purified by distillation or recrystallization.
Propiedades
IUPAC Name |
2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(6-8)15(19)20/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOGMQXIWEKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686296 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol | |
CAS RN |
1261975-20-5 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)







